REACTION_SMILES
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[CH2:3]1[O:4][CH2:5][CH2:6][N:7]2[CH:8]1[CH2:9][NH:10][CH2:11][CH2:12]2.[CH:23]([N:24]([CH2:25][CH3:26])[CH:27]([CH3:28])[CH3:29])([CH3:30])[CH3:31].[Cl:13][c:14]1[n:15][c:16]([CH3:22])[n:17][c:18]([Cl:21])[c:19]1[F:20].[Cl:32][CH2:33][Cl:34].[ClH:1].[ClH:2]>>[CH2:3]1[O:4][CH2:5][CH2:6][N:7]2[CH:8]1[CH2:9][N:10]([c:18]1[n:17][c:16]([CH3:22])[n:15][c:14]([Cl:13])[c:19]1[F:20])[CH2:11][CH2:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CN2CCOCC2CN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)c(F)c(Cl)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Cl
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Name
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Cc1nc(Cl)c(F)c(N2CCN3CCOCC3C2)n1
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Type
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product
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Smiles
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Cc1nc(Cl)c(F)c(N2CCN3CCOCC3C2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |